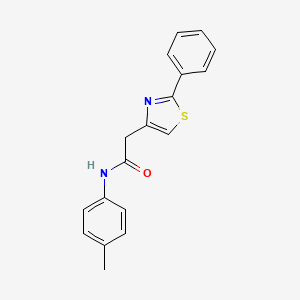

N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Description

N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a 2-phenyl-substituted thiazole core linked to an acetamide group bearing a 4-methylphenyl moiety. Its molecular formula is C₁₈H₁₅N₂OS, with a molecular weight of 313.39 g/mol.

Properties

Molecular Formula |

C18H16N2OS |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |

InChI |

InChI=1S/C18H16N2OS/c1-13-7-9-15(10-8-13)19-17(21)11-16-12-22-18(20-16)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21) |

InChI Key |

CHCAJDJDDZKGDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-methylphenylamine with 2-phenyl-1,3-thiazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives possess anticonvulsant properties. For instance, compounds similar to N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide have been tested for their effectiveness in seizure models. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant activity significantly. For example, certain analogues demonstrated median effective doses lower than standard medications such as ethosuximide .

Antibacterial Properties

Thiazole derivatives have also shown promising antibacterial activity. A study highlighted that compounds with thiazole moieties exhibited effectiveness against various bacterial strains, including Staphylococcus epidermidis. The presence of electron-donating groups on the phenyl ring was found to enhance antimicrobial efficacy .

Anticancer Potential

Research has suggested that thiazole-containing compounds could play a role in cancer treatment. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Several derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cells, indicating that modifications in the thiazole structure can lead to improved anticancer activity .

Anti-inflammatory Activity

Thiazole derivatives are also being investigated for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticonvulsant Activity Evaluation

In a controlled study, a series of thiazole derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that certain derivatives exhibited significant protection against seizures compared to standard treatments, demonstrating the potential of these compounds in epilepsy management.

Case Study 2: Antibacterial Efficacy Assessment

A comparative study assessed the antibacterial efficacy of thiazole derivatives against common pathogens. The results showed that specific compounds derived from this compound had comparable or superior activity compared to established antibiotics like norfloxacin.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring is known to interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Thiazole Ring

The 2-phenyl group on the thiazole ring distinguishes this compound from analogs such as:

- N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) (): Features a hydroxyl-methoxyphenyl substituent on the thiazole, contributing to non-selective COX-1/COX-2 inhibition (IC₅₀ ~9 mM).

- 2-(4-methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide (): Incorporates a pyridinyl group at position 4 of the thiazole, introducing hydrogen-bonding capability. The target’s 2-phenyl group likely reduces polarity, affecting solubility and membrane permeability .

Table 1: Thiazole Substituent Comparisons

Acetamide Group Modifications

The 4-methylphenyl group on the acetamide nitrogen contrasts with other N-substituents:

- The target’s 4-methylphenyl may improve lipophilicity, enhancing CNS penetration .

- N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (): A furan-methyl substituent introduces oxygen-based polarity. The methylphenyl group in the target compound could reduce solubility but increase binding to hydrophobic pockets .

Table 2: Acetamide N-Substituent Comparisons

Biological Activity

N-(4-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H17N3O2S2 |

| Molecular Weight | 391.51 g/mol |

| LogP | 6.0599 |

| Polar Surface Area | 43.12 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

These properties indicate a lipophilic nature, which may enhance membrane permeability and bioavailability.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit potent antitumor effects. The compound's structure allows for interactions with various cellular targets, leading to apoptosis in cancer cells. In a study assessing cytotoxicity against different cancer cell lines, compounds with similar thiazole moieties demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL, indicating significant activity compared to standard chemotherapeutics like doxorubicin .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antimicrobial properties. Various thiazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL to 200 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups in the phenyl ring enhances antibacterial potency, as observed in structure-activity relationship studies .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Thiazole derivatives may interfere with bacterial ribosomal function.

- Induction of Apoptosis : In cancer cells, these compounds can activate apoptotic pathways through mitochondrial disruption and caspase activation.

- Interaction with DNA : Some studies suggest that thiazole compounds can intercalate into DNA, disrupting replication and transcription processes.

Structure-Activity Relationship (SAR)

The SAR studies highlight critical features that enhance biological activity:

- Substituents on the Phenyl Ring : Electron-donating groups at the para position significantly increase cytotoxicity.

- Thiazole Ring Modifications : Variations in the thiazole structure can alter binding affinity to target proteins or enzymes involved in cancer proliferation or bacterial resistance mechanisms .

Case Study 1: Antitumor Efficacy

A recent investigation into a series of thiazole-based compounds revealed that those with a methyl group at the para position on the phenyl ring exhibited enhanced antitumor activity against A-431 and Jurkat cell lines. The study utilized molecular dynamics simulations to elucidate binding interactions with Bcl-2 proteins, confirming hydrophobic interactions as a key factor in efficacy .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of various thiazole derivatives against clinically relevant strains. Compounds were synthesized and tested against Klebsiella pneumoniae and Candida albicans, showing promising results with MIC values lower than those of established antibiotics like norfloxacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.